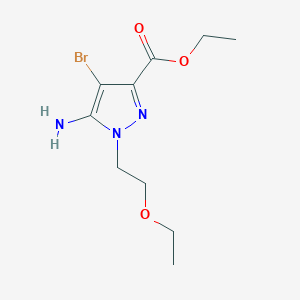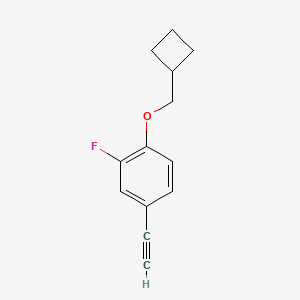
Titanium 3,6-dioxaheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium 3,6-dioxaheptanoate is a titanium coordination compound with the molecular formula C20H36O16Ti. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its coordination with titanium and the presence of 3,6-dioxaheptanoate ligands, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium 3,6-dioxaheptanoate can be synthesized through the reaction of titanium tetrachloride with 3,6-dioxaheptanoic acid in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of titanium tetrachloride in an anhydrous solvent such as toluene or dichloromethane.
- Addition of 3,6-dioxaheptanoic acid to the solution under an inert atmosphere.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the formation of the titanium complex.
- Isolation and purification of the product through techniques such as filtration, washing, and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium 3,6-dioxaheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of titanium to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the 3,6-dioxaheptanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under controlled temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions may involve the use of other carboxylic acids or coordinating ligands. Conditions may vary depending on the desired product.
Major Products:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium 3,6-dioxaheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and composites.
Wirkmechanismus
The mechanism of action of titanium 3,6-dioxaheptanoate involves its interaction with molecular targets through coordination chemistry. The titanium center can interact with various substrates, facilitating catalytic reactions or binding to biological molecules. The pathways involved may include:
Catalysis: The titanium center acts as a Lewis acid, activating substrates for chemical transformations.
Biological Interactions: The compound may bind to proteins or nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Titanium 3,6-dioxaheptanoate can be compared with other titanium coordination compounds, such as:
Titanium 2-ethylhexanoate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Titanium isopropoxide: Commonly used in sol-gel processes and as a precursor for titanium dioxide synthesis.
Titanium acetylacetonate: Known for its use in catalysis and material science.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct properties and reactivity. Its versatility in various applications, from catalysis to biomedical research, highlights its importance in scientific and industrial fields.
Eigenschaften
Molekularformel |
C20H40O16Ti |
|---|---|
Molekulargewicht |
584.4 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/4C5H10O4.Ti/c4*1-8-2-3-9-4-5(6)7;/h4*2-4H2,1H3,(H,6,7); |
InChI-Schlüssel |
VPOWFPFSPXWYJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.COCCOCC(=O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)
